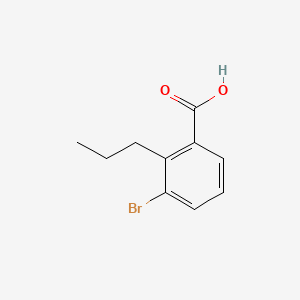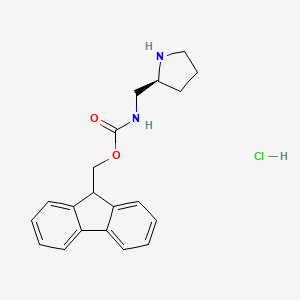
3-Bromo-2-propylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-propylbenzoic acid is a chemical compound with the molecular formula C10H11BrO2 . It has a molecular weight of 243.1 .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-propylbenzoic acid is 1S/C10H11BrO2/c1-2-4-7-8 (10 (12)13)5-3-6-9 (7)11/h3,5-6H,2,4H2,1H3, (H,12,13) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Bromo-2-propylbenzoic acid is a solid at room temperature . It has a molecular weight of 243.1 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Proton Shuttles for Indole C-H Bond Arylation
Research has shown that various substituted 2-arylbenzoic acids, similar in structure to 3-bromo-2-propylbenzoic acid, have been synthesized and evaluated for their efficacy as proton shuttles in the direct arylation of indoles with bromobenzenes. These studies highlight the potential of such compounds in facilitating selective chemical transformations, contributing to the development of new synthetic methodologies (Jing-Jing Pi et al., 2018).
Ortho-Metalation Studies
Ortho-metalation of 3-bromobenzoic acids, including compounds structurally related to 3-bromo-2-propylbenzoic acid, has been explored with hindered lithium dialkylamides. These studies provide insights into the reactivity and stability of such bromobenzoic acids, revealing potential pathways for synthesizing substituted benzoic acids through strategic manipulations of the bromo substituent (Frédéric Gohier & J. Mortier, 2003).
Synthesis of Bromophenol Derivatives
Investigations into the synthesis of bromophenol derivatives from the red alga Rhodomela confervoides have led to the identification of several new compounds. Such research points towards the utility of bromo-substituted benzoic acids, like 3-bromo-2-propylbenzoic acid, in natural product synthesis and the exploration of marine resources for drug discovery and chemical biology studies (Jielu Zhao et al., 2004).
Catalyst-Free Reactions in Green Chemistry
The catalyst-free P-C coupling reactions of halobenzoic acids with secondary phosphine oxides under microwave irradiation in water, including reactions involving 3-bromobenzoic acids, highlight the importance of such compounds in promoting green chemistry practices. These studies demonstrate the potential for efficient, environmentally friendly chemical syntheses without the need for metal catalysts (Erzsébet Jablonkai & G. Keglevich, 2015).
Molecular Recognition and Supramolecular Chemistry
3-Bromo-2-propylbenzoic acid and its derivatives could be relevant in molecular recognition studies, as shown by the synthesis and analysis of supramolecular assemblies involving similar bromo-substituted benzoic acids. These compounds play a crucial role in the development of supramolecular architectures and the study of molecular interactions, contributing to the understanding of complex chemical systems (S. Varughese & V. Pedireddi, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-2-propylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-4-7-8(10(12)13)5-3-6-9(7)11/h3,5-6H,2,4H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYCMZGDFXPYFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677424 |
Source


|
| Record name | 3-Bromo-2-propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-propylbenzoic acid | |
CAS RN |
1263284-52-1 |
Source


|
| Record name | 3-Bromo-2-propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B578477.png)

![Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B578479.png)



![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B578484.png)